2-chloro-N-(2-methoxy-5-sulfamoylphenyl)acetamide
Overview
Description
2-chloro-N-(2-methoxy-5-sulfamoylphenyl)acetamide is an organic compound with the molecular formula C9H11ClN2O4S. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its chloroacetamide and sulfonamide functional groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-methoxy-5-sulfamoylphenyl)acetamide typically involves the reaction of 2-methoxy-5-sulfamoylaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is typically purified using industrial-scale recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-methoxy-5-sulfamoylphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of N-substituted acetamides or thioacetamides.
Oxidation Reactions: Formation of aldehydes or carboxylic acids.
Reduction Reactions: Formation of primary or secondary amines.
Scientific Research Applications
2-chloro-N-(2-methoxy-5-sulfamoylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for carbonic anhydrase.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-methoxy-5-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting various physiological processes. The chloroacetamide group is crucial for its binding affinity and inhibitory activity .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(2,6-dimethylphenyl)acetamide: Similar structure but with different substituents on the aromatic ring.
2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide:
N-(2,6-dimethylphenyl)chloroacetamide: Another chloroacetamide derivative with different biological activities.
Uniqueness
2-chloro-N-(2-methoxy-5-sulfamoylphenyl)acetamide is unique due to its combination of chloroacetamide and sulfonamide functional groups, which confer distinct chemical reactivity and biological activity. Its potential as a carbonic anhydrase inhibitor and its applications in various fields make it a compound of significant interest .
Properties
IUPAC Name |
2-chloro-N-(2-methoxy-5-sulfamoylphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O4S/c1-16-8-3-2-6(17(11,14)15)4-7(8)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13)(H2,11,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMDHZUSFBBXIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
875876-40-7 | |
Record name | 2-chloro-N-(2-methoxy-5-sulfamoylphenyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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